![molecular formula C18H18N4O3 B5441004 N'-(2-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5441004.png)
N'-(2-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPPO and is a white crystalline powder that is used in several research studies.
Mecanismo De Acción
The mechanism of action of MPPO involves its ability to scavenge free radicals and inhibit lipid peroxidation. It has been shown to protect cells from oxidative stress and reduce inflammation. MPPO also has the ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
MPPO has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, protect against DNA damage, and inhibit the growth of cancer cells. MPPO has also been shown to improve cognitive function and protect against neurodegenerative disorders in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPPO in lab experiments is its ability to scavenge free radicals and protect cells from oxidative stress. It is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, one of the limitations of using MPPO is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of MPPO. One area of research is the development of MPPO-based fluorescent probes for biological imaging. Another area of research is the potential use of MPPO in combination with other drugs for the treatment of cancer and neurodegenerative disorders. The development of new synthesis methods and modifications to the chemical structure of MPPO may also lead to improved properties and applications.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a chemical compound with significant potential in various scientific fields. Its ability to scavenge free radicals, protect against oxidative stress, and inhibit inflammation make it a valuable tool in research studies. With continued research and development, MPPO may have even more applications in the future.
Métodos De Síntesis
The synthesis of MPPO involves the reaction of 2-methoxyaniline, N-methyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine, and urea in the presence of a catalyst. The resulting product is then purified using recrystallization to obtain the final product. This method has been optimized to produce high yields of MPPO with good purity.
Aplicaciones Científicas De Investigación
MPPO has been extensively studied in various scientific fields, including pharmacology, biochemistry, and toxicology. Researchers have focused on its potential applications in cancer therapy, neurodegenerative disorders, and as a fluorescent probe in biological imaging. MPPO has also been used as an antioxidant and anti-inflammatory agent in various studies.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-1-methyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-22(18(23)19-14-10-6-7-11-15(14)24-2)12-16-20-17(21-25-16)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPRBQRFJWHSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(3,5-dimethylbenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440921.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5440928.png)
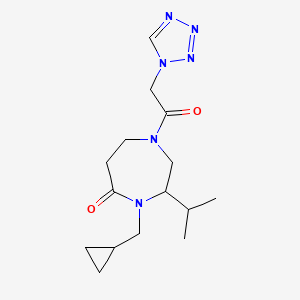


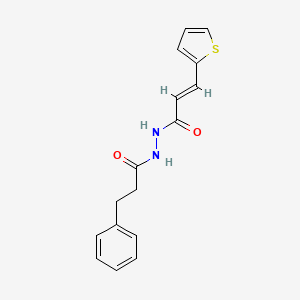
![methyl [4-(4-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5440960.png)
![N-propyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5440970.png)
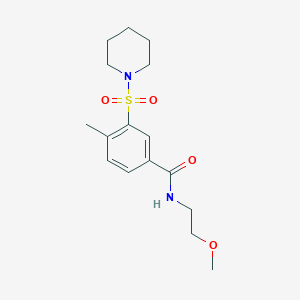
![N-[4-(aminosulfonyl)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B5440976.png)
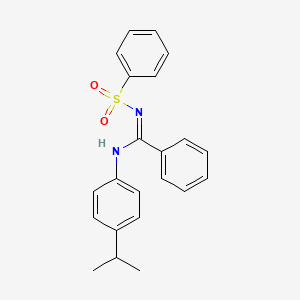
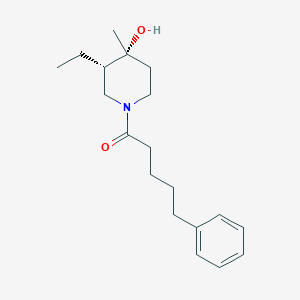
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B5441005.png)
![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide](/img/structure/B5441015.png)